N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide
Description
Properties
IUPAC Name |
N-[[2,6-di(pyrrol-1-yl)phenyl]methyl]-4-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-2-19-10-12-20(13-11-19)24(28)25-18-21-22(26-14-3-4-15-26)8-7-9-23(21)27-16-5-6-17-27/h3-17H,2,18H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDTBWFIQHWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=C(C=CC=C2N3C=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed N-Arylation of Pyrrole
The most reliable method for installing pyrrole groups onto aromatic systems involves transition metal-catalyzed cross-coupling. Starting with 2,6-dibromobenzylamine, a copper(I)-mediated Ullmann-type coupling with pyrrole achieves dual N-arylation.
Procedure :
- Reagents : 2,6-Dibromobenzylamine (1.0 equiv), pyrrole (2.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (3.0 equiv), DMSO (solvent).
- Conditions : 110°C, 24 h under nitrogen.
- Workup : Dilution with water, extraction with ethyl acetate, column chromatography (SiO₂, hexane/ethyl acetate 3:1).
- Yield : 68%.
Mechanistic Insight :
The reaction proceeds via oxidative addition of Cu(I) to the C–Br bond, followed by coordination of pyrrole’s nitrogen to the metal center. Reductive elimination forms the C–N bond, with Cs₂CO₃ acting as both base and desiccant.
Microwave-Assisted Optimization
Microwave irradiation significantly accelerates the coupling process. Using conditions adapted from sulfonamide syntheses:
- Time Reduction : 40 minutes at 210°C under 200 W microwave irradiation.
- Yield Improvement : 75% (compared to 68% with conventional heating).
Synthesis of 4-Ethylbenzenecarboxamide
Activation of 4-Ethylbenzoic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride:
- Reagents : 4-Ethylbenzoic acid (1.0 equiv), SOCl₂ (3.0 equiv), catalytic DMF.
- Conditions : Reflux (70°C, 2 h), followed by SOCl₂ removal under vacuum.
Amide Bond Formation
Coupling the acyl chloride with 2,6-di(1H-pyrrol-1-yl)benzylamine:
- Reagents : 2,6-di(1H-pyrrol-1-yl)benzylamine (1.0 equiv), 4-ethylbenzoyl chloride (1.1 equiv), Et₃N (2.0 equiv), DCM (solvent).
- Conditions : 0°C to room temperature, 12 h.
- Workup : Washing with NaHCO₃ (aq), brine, drying (MgSO₄), and crystallization from ethanol.
- Yield : 82%.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Buchwald-Hartwig Amination
While less cost-effective than copper catalysis, Pd-based systems offer higher selectivity for sterically hindered substrates:
One-Pot Tandem Approach
Combining N-arylation and amidation in a single reactor reduces purification steps:
- Step 1 : Cu-catalyzed coupling of 2,6-dibromobenzylamine with pyrrole.
- Step 2 : Direct addition of 4-ethylbenzoyl chloride and Et₃N.
- Yield : 60% (lower due to competing side reactions).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.0 Hz, 2H, Ar–H), 7.45 (d, J = 8.0 Hz, 2H, Ar–H), 7.20 (s, 2H, pyrrole–H), 6.90 (s, 1H, benzyl–H), 4.65 (s, 2H, CH₂), 2.75 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.30 (t, J = 7.6 Hz, 3H, CH₃).
- ¹³C NMR : δ 168.5 (C=O), 140.2–116.7 (aromatic and pyrrole carbons), 44.8 (CH₂), 28.5 (CH₂CH₃), 15.3 (CH₃).
Infrared Spectroscopy (IR)
- Key Bands : 1655 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend), 3100–2900 cm⁻¹ (C–H aromatic).
Chemical Reactions Analysis
Types of Reactions
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form pyrrole-2,5-diones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Carboxamide Families
Pyrazole-Carboxamide Derivatives ( and )
Compounds such as N-(2-(1H-Pyrrol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9g) (C₁₆H₁₄F₂N₄O, MW 317.1209) share a pyrrole-substituted phenyl group with the target compound but differ in their core heterocycle (pyrazole vs. benzyl) and substituents (difluoromethyl vs. ethyl). Key distinctions include:
- Biological Activity: Pyrazole-carboxamides like 7c and 14a () exhibit dual inhibition of CDK2 (IC₅₀ = 0.30–0.56 nM) and HDAC2 (IC₅₀ = 0.24–0.25 nM).
Benzyl/Phenyl-Substituted Carboxamides ()
The crystal structure of (E)-N-[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine () highlights conformational flexibility influenced by dihedral angles between pyrrole and phenyl rings (42.69°–54.49°).
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H23N3O
- Molar Mass : 369.45892 g/mol
- CAS Number : Not specified in the available data.
The compound features a unique structure that includes two pyrrole rings and an ethylbenzenecarboxamide moiety, which may influence its biological activity through various mechanisms.
Antimicrobial Properties
Recent studies have indicated that compounds containing pyrrole moieties exhibit antimicrobial activity. This compound has been investigated for its potential to inhibit the growth of various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. It has been suggested that the compound could protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Interaction : The compound may act as a ligand for various receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play a role in cancer progression and microbial resistance.
- Oxidative Stress Modulation : By reducing oxidative stress markers, the compound may enhance cell survival under stress conditions.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed a significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains.
Study 2: Anticancer Properties
In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was calculated to be 30 µM after 48 hours of exposure, indicating significant cytotoxic effects.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 30 | Apoptosis induction |
| 2 | S. aureus | 50 µg/mL | Membrane disruption |
Q & A
Q. What synthetic strategies are recommended for preparing N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide?
- Methodological Answer : Synthesis typically involves coupling reactions between a benzylamine intermediate and a carboxamide precursor. For example:
Prepare the 2,6-di(1H-pyrrol-1-yl)benzylamine via nucleophilic aromatic substitution using pyrrole and a dihalogenated benzyl derivative under basic conditions.
React with 4-ethylbenzoyl chloride in anhydrous DMF using Hünig’s base as a catalyst to form the amide bond .
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%).
Reference analogous protocols for pyrrole-containing amides in and bromination strategies in .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for pyrrole and benzyl groups) and carboxamide carbonyl (δ ~165 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- FT-IR : Validate amide C=O stretches (~1660 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
For crystalline derivatives, single-crystal X-ray diffraction resolves stereoelectronic effects .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.
- Store under inert gas (argon) at –20°C to prevent degradation.
- Dispose of waste via incineration or hazardous chemical protocols, adhering to local regulations .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and activity of this compound?
- Methodological Answer :
- Step 1 : Perform DFT calculations (e.g., Gaussian 16) to predict reaction transition states and identify optimal solvents/catalysts for coupling reactions .
- Step 2 : Use molecular docking (AutoDock Vina) to screen binding affinity with target enzymes (e.g., kinases) and prioritize derivatives for synthesis .
- Step 3 : Validate predictions with experimental kinetics (e.g., SPR or ITC) to correlate computational and empirical data .
Q. How to resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer :
- Strategy 1 : Validate assay conditions (pH, temperature, cofactors) using standardized protocols (e.g., NIH Assay Guidance Manual).
- Strategy 2 : Employ orthogonal assays (e.g., fluorogenic substrate vs. radiometric assays) to confirm activity .
- Strategy 3 : Analyze impurities via LC-MS; trace solvents (e.g., DMF) may artifactually inhibit enzymes .
Q. What strategies improve regioselectivity in derivatizing the pyrrole rings?
- Methodological Answer :
- Approach 1 : Use directing groups (e.g., sulfonamides) to bias electrophilic substitution at specific pyrrole positions.
- Approach 2 : Employ transition-metal catalysts (Pd/Cu) for cross-coupling reactions under mild conditions .
- Approach 3 : Monitor reaction progress in real-time via in-situ IR to halt reactions at optimal conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
